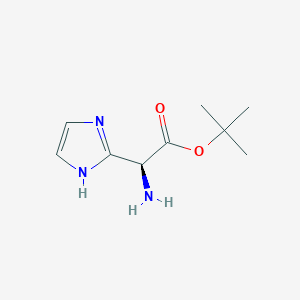
6-Bromo-7-methoxy-3-nitroquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-methoxy-3-nitroquinolin-4-ol is a chemical compound with the molecular formula C10H7BrN2O4 and a molecular weight of 299.08 g/mol It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a quinoline ring
Preparation Methods
The synthesis of 6-Bromo-7-methoxy-3-nitroquinolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 7-methoxyquinoline followed by nitration and subsequent hydroxylation . The reaction conditions often involve the use of bromine, nitric acid, and a suitable base for hydroxylation. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
6-Bromo-7-methoxy-3-nitroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-7-methoxy-3-nitroquinolin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methoxy-3-nitroquinolin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to 6-Bromo-7-methoxy-3-nitroquinolin-4-ol include:
6-Bromo-7-fluoro-3-nitroquinolin-4-ol: Differing by the presence of a fluoro group instead of a methoxy group.
6-Bromo-7-methoxy-3-aminoquinolin-4-ol: Differing by the presence of an amino group instead of a nitro group.
7-Methoxy-3-nitroquinolin-4-ol: Lacking the bromine atom. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H7BrN2O4 |
|---|---|
Molecular Weight |
299.08 g/mol |
IUPAC Name |
6-bromo-7-methoxy-3-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-9-3-7-5(2-6(9)11)10(14)8(4-12-7)13(15)16/h2-4H,1H3,(H,12,14) |
InChI Key |
YNXRBUSJKSWLSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC=C(C2=O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


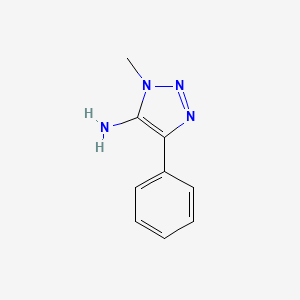

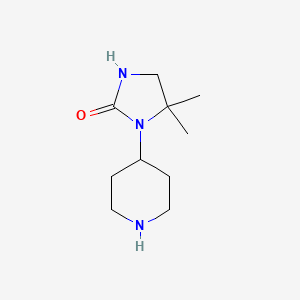
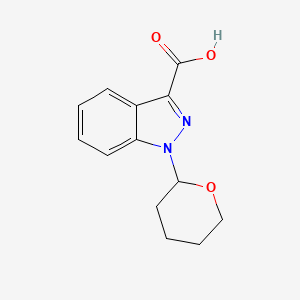

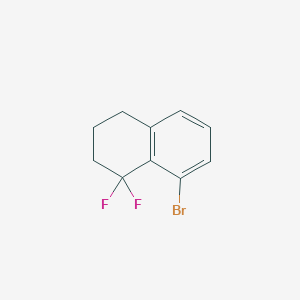
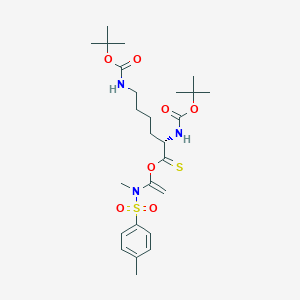
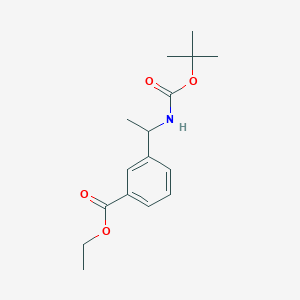
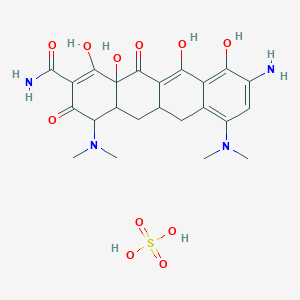
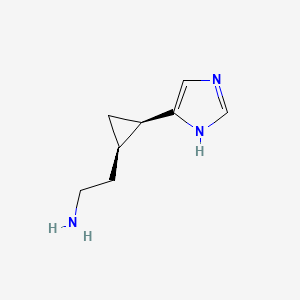
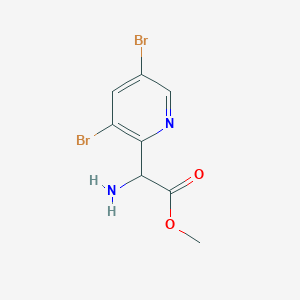

![2-(but-2-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B12827898.png)
